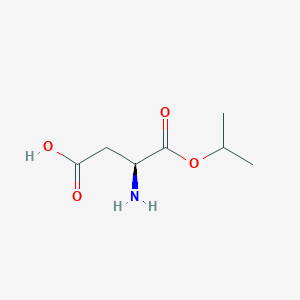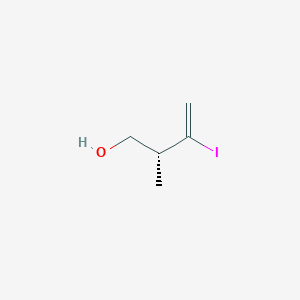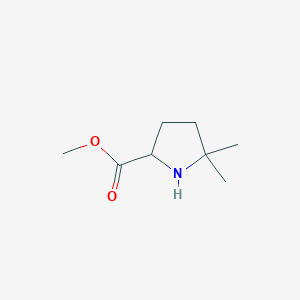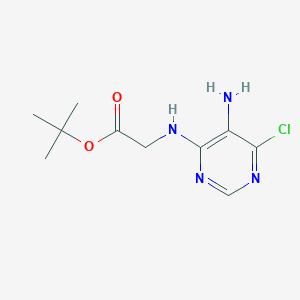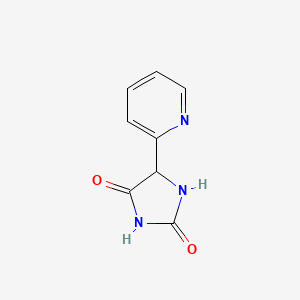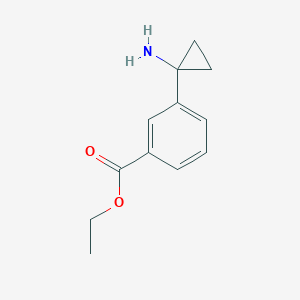
Ethyl 3-(1-aminocyclopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-aminocyclopropyl)benzoate is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It is an ester derivative of benzoic acid, featuring a cyclopropyl group attached to the amino group at the third position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-aminocyclopropyl)benzoate typically involves the esterification of 3-(1-aminocyclopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The general reaction scheme is as follows:
3-(1-aminocyclopropyl)benzoic acid+ethanolacid catalystEthyl 3-(1-aminocyclopropyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of a phase transfer catalyst to enhance the reaction rate and yield. The process typically includes the following steps:
- Dissolving sodium benzoate and toluene in an autoclave.
- Introducing chloroethane under controlled temperature and pressure conditions.
- Filtering off the sodium chloride byproduct and recycling the toluene solvent.
- Purifying the product via vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-aminocyclopropyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: 3-(1-aminocyclopropyl)benzoic acid and ethanol.
Reduction: 3-(1-aminocyclopropyl)benzyl alcohol.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and anesthesia.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the passage of sodium ions, thereby blocking nerve impulse conduction and producing a local anesthetic effect . This action is similar to that of other local anesthetics, which reduce membrane excitability and prevent the transmission of pain signals.
Comparison with Similar Compounds
Ethyl 3-(1-aminocyclopropyl)benzoate can be compared to other ester derivatives of benzoic acid, such as:
Ethyl benzoate: Lacks the cyclopropyl and amino groups, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
3-(1-aminocyclopropyl)benzoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The unique structural features of this compound, such as the presence of both an ester and an amino group, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 3-(1-aminocyclopropyl)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11(14)9-4-3-5-10(8-9)12(13)6-7-12/h3-5,8H,2,6-7,13H2,1H3 |
InChI Key |
BGWGOMAAPCMRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid](/img/structure/B12842465.png)
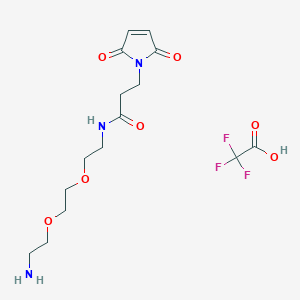
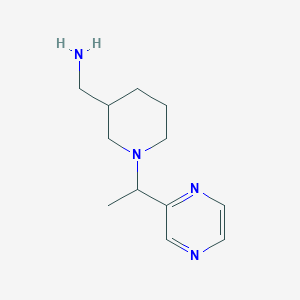
![2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12842480.png)

![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
